![molecular formula C11H14ClNOS B2649888 2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide CAS No. 91131-24-7](/img/structure/B2649888.png)
2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide
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Overview
Description
2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide is a chemical compound with the CAS Number: 91131-24-7 . It has a molecular weight of 243.76 . The IUPAC name for this compound is 2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for 2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide is 1S/C11H14ClNOS/c12-9-11(14)13-7-4-8-15-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
As mentioned earlier, 2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide is a powder . It has a molecular weight of 243.76 and is typically stored at a temperature of 4 degrees Celsius .Scientific Research Applications
- Synthesis : The compound is synthesized through chloroacetylation of m- and p-aminophenols using acetic acid, acetonitrile, and tetrahydrofuran as solvents .
- Activity : The compound exhibits appreciable antibacterial activity against both Gram-positive (e.g., B. subtilis, S. aureus) and Gram-negative bacteria (e.g., E. coli). However, it does not show significant antifungal activity .
- Derivatives : Derivatives of 2-chloro-N-phenyl acetamide have been synthesized and screened for anti-cancer activity. For example, 2-(9-oxoacridin-10(9H)-yl)-N-phenyl acetamide derivatives were tested against breast (MCF-7), cervical (HeLa), and lung adenocarcinoma (A-549) cell lines .
- Cytotoxicity : Novel AHL analogs containing a terminal phenyl group, especially those with the chalcone scaffold, exhibit enhanced cytotoxicity against human cancer cell lines .
Antimicrobial Activity
Anti-Cancer Properties
Crystallography and Theoretical Investigation
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(3-phenylsulfanylpropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNOS/c12-9-11(14)13-7-4-8-15-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTMFGJIMADLGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCCNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[3-(phenylsulfanyl)propyl]acetamide |
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